molecular formula C16H19Cl2N3O2 B13245829 benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride

benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B13245829
M. Wt: 356.2 g/mol
InChI Key: NNJHQTXVFYFPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole ring. The final step involves the esterification of the carboxylate group with benzyl alcohol and the formation of the hydrochloride salt .

Chemical Reactions Analysis

Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. Similar compounds include:

These similar compounds may exhibit different reactivity and biological activity due to the variations in their functional groups.

Properties

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

IUPAC Name

benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H18ClN3O2.ClH/c17-10-13-9-14(19-18-13)15-7-4-8-20(15)16(21)22-11-12-5-2-1-3-6-12;/h1-3,5-6,9,15H,4,7-8,10-11H2,(H,18,19);1H

InChI Key

NNJHQTXVFYFPGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NNC(=C3)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.